![molecular formula C18H36N2O5 B13451789 tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate](/img/structure/B13451789.png)
tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of tert-butyl groups, which are known for their steric hindrance properties. The compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate typically involves the reaction of tert-butyl carbamate with other organic reagents under controlled conditions. One common method involves the use of di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines. Substitution reactions can result in a variety of functionalized carbamates .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step organic synthesis .
Biology
In biological research, this compound is used in the synthesis of peptides and proteins. It aids in the protection of amino groups during peptide bond formation, ensuring the correct sequence and structure of the synthesized peptides .
Medicine
In medicine, the compound is explored for its potential use in drug delivery systems. Its ability to form stable carbamate linkages makes it a candidate for prodrug development, where the active drug is released upon hydrolysis of the carbamate bond .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer synthesis .
Mécanisme D'action
The mechanism of action of tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate involves the formation of stable carbamate linkages. These linkages are resistant to hydrolysis under physiological conditions, making the compound useful in various applications. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or polymer cross-linking in industrial processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
N-Boc-ethanolamine: Another carbamate used in peptide synthesis.
tert-Butyl N-(2-aminoethyl)carbamate: A related compound with applications in organic synthesis.
Uniqueness
tert-Butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate is unique due to its combination of tert-butyl groups and hydroxyhexyl chain. This structure provides enhanced steric hindrance and stability, making it particularly useful in complex organic synthesis and advanced material applications .
Propriétés
Formule moléculaire |
C18H36N2O5 |
|---|---|
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
tert-butyl N-(6-hydroxyhexyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate |
InChI |
InChI=1S/C18H36N2O5/c1-17(2,3)24-15(22)19-11-13-20(12-9-7-8-10-14-21)16(23)25-18(4,5)6/h21H,7-14H2,1-6H3,(H,19,22) |
Clé InChI |
XHFVVTHJKBPXET-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCN(CCCCCCO)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


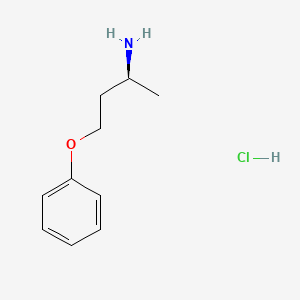
![{Bicyclo[1.1.1]pentan-1-yl}(imino)methyl-lambda6-sulfanone](/img/structure/B13451711.png)
![rac-3-amino-1-[(1R,2S)-2-fluorocyclopropyl]-1,2-dihydropyridin-2-one hydrochloride](/img/structure/B13451712.png)
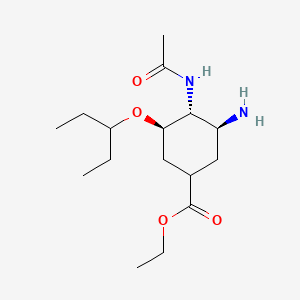

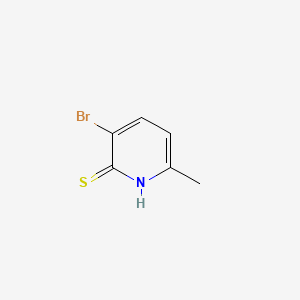
![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13451735.png)
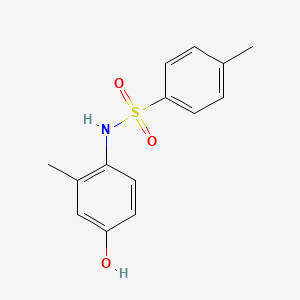
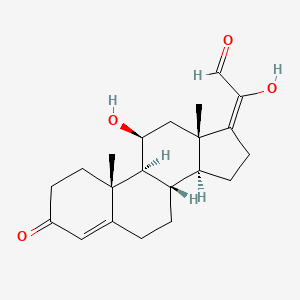
![6-((tert-butyldimethylsilyl)oxy)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13451749.png)
![tert-butyl N-[(5-cyanopyrazin-2-yl)methyl]carbamate](/img/structure/B13451765.png)
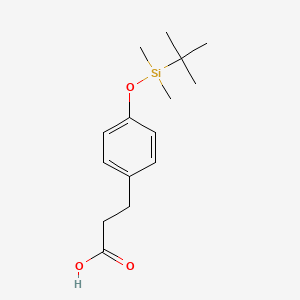
![6,13-Bis[2-(pyridin-2-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13451776.png)
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanol](/img/structure/B13451781.png)
